

2,5-Dimethyl-1H-pyrrole chemical properties and structure

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Compound of Interest

Compound Name: 2,5-Dimethyl-1H-pyrrole

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An In-depth Technical Guide to **2,5-Dimethyl-1H-pyrrole**: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **2,5-Dimethyl-1H-pyrrole** (CAS No: 625-84-3). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize pyrrole derivatives as versatile building blocks. This document summarizes key physicochemical data, details common synthetic protocols, and explores the compound's applications as a precursor in the synthesis of active pharmaceutical ingredients and advanced materials.

Chemical Structure and Identifiers

2,5-Dimethyl-1H-pyrrole is a heterocyclic organic compound featuring a five-membered pyrrole ring substituted with methyl groups at the 2 and 5 positions.^{[1][2]} This substitution pattern significantly influences its chemical reactivity and physical properties.

Caption: Chemical Structure of **2,5-Dimethyl-1H-pyrrole**

Table 1: Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	2,5-dimethyl-1H-pyrrole	[3][4]
CAS Number	625-84-3	[3]
Molecular Formula	C ₆ H ₉ N	[3][4]
Molecular Weight	95.14 g/mol	[4]
SMILES	<chem>CC1=CC=C(N1)C</chem>	[4]
InChI	InChI=1S/C6H9N/c1-5-3-4-6(2)7-5/h3-4,7H,1-2H3	[3][4]
InChIKey	PAPNRQCYSFBWDI-UHFFFAOYSA-N	[3][4]
Synonyms	2,5-Dimethylpyrrole, 2,5-Dimethylazole	[4][5]

Physicochemical Properties

2,5-Dimethyl-1H-pyrrole is typically a clear yellow to orange-brown liquid at room temperature.[6] It is characterized by a strong, pungent odor and will turn into a red resin upon exposure to air.[7] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data

Property	Value	Reference(s)
Physical State	Liquid	[5][6]
Melting Point	6.5 - 7.7 °C	[5][7]
Boiling Point	165 °C at 740 mmHg	[6][7]
Density	0.935 g/mL at 25 °C	[6][7]
Refractive Index (n _{20/D})	1.505	[6]
Vapor Pressure	1.88 mmHg at 25 °C	[5]
Flash Point	130 °F (54.4 °C)	[7]
Water Solubility	Insoluble	[7]
Solubility	Miscible in ethanol and ether	[7]
pKa (Strongest Acidic)	17.97 (Predicted)	[1][2]
LogP	1.45 - 1.53 (Predicted)	[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,5-Dimethyl-1H-pyrrole**. Key data from various techniques are available through public databases.

- ¹H NMR:** The proton NMR spectrum provides characteristic signals for the methyl and pyrrole ring protons.[8]
- IR Spectroscopy:** The infrared spectrum shows absorption bands corresponding to N-H and C-H stretching, as well as vibrations characteristic of the pyrrole ring.[3][9]
- Mass Spectrometry:** The electron ionization mass spectrum is available and can be used to confirm the molecular weight and fragmentation pattern.[3][10]

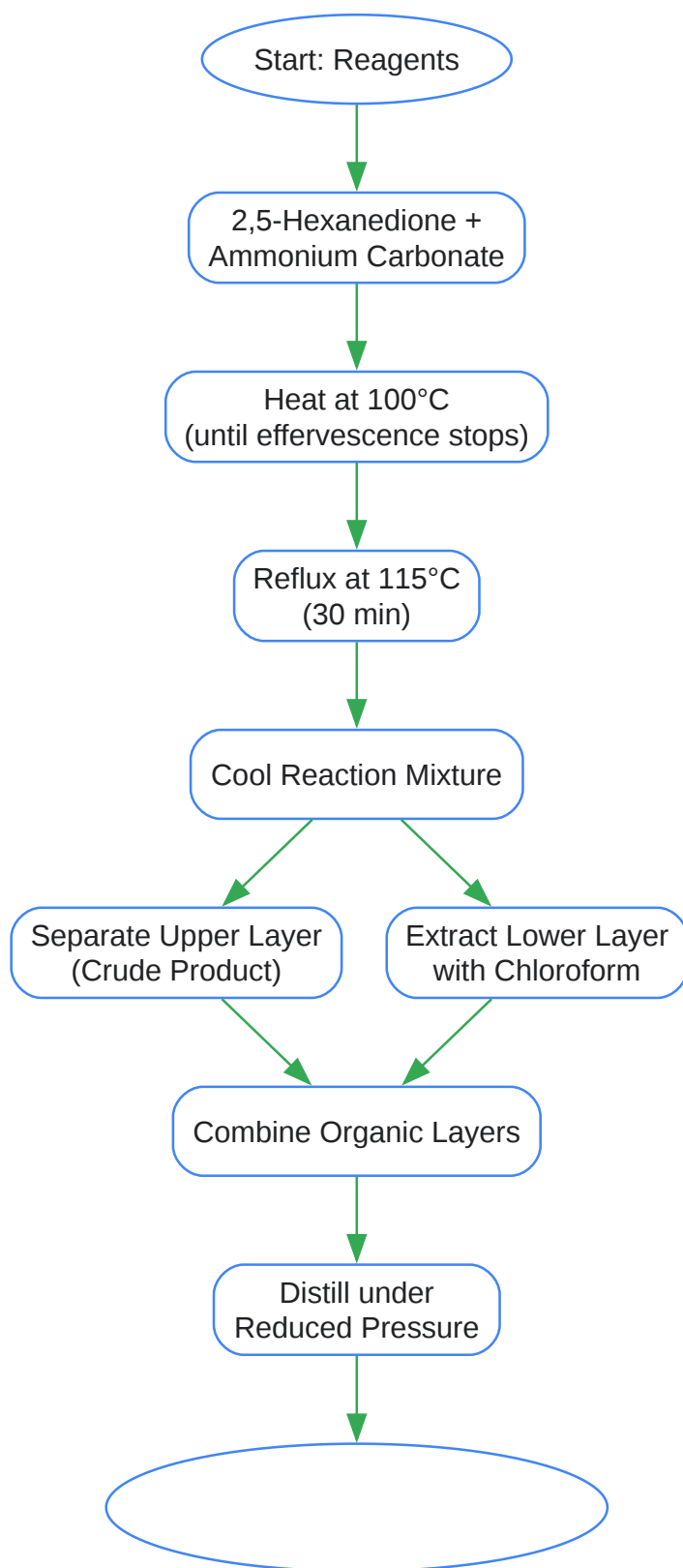
Synthesis and Experimental Protocols

The most common and established method for synthesizing **2,5-Dimethyl-1H-pyrrole** is the Paal-Knorr condensation. An alternative sustainable method involves a two-step, one-pot

conversion from 2,5-dimethylfuran.

Paal-Knorr Synthesis from 2,5-Hexanedione

This classic method involves the cyclocondensation reaction of a 1,4-dicarbonyl compound, 2,5-hexanedione (also known as acetonylacetone), with an amine source, typically ammonia or an ammonium salt like ammonium carbonate.^[11]^[12]



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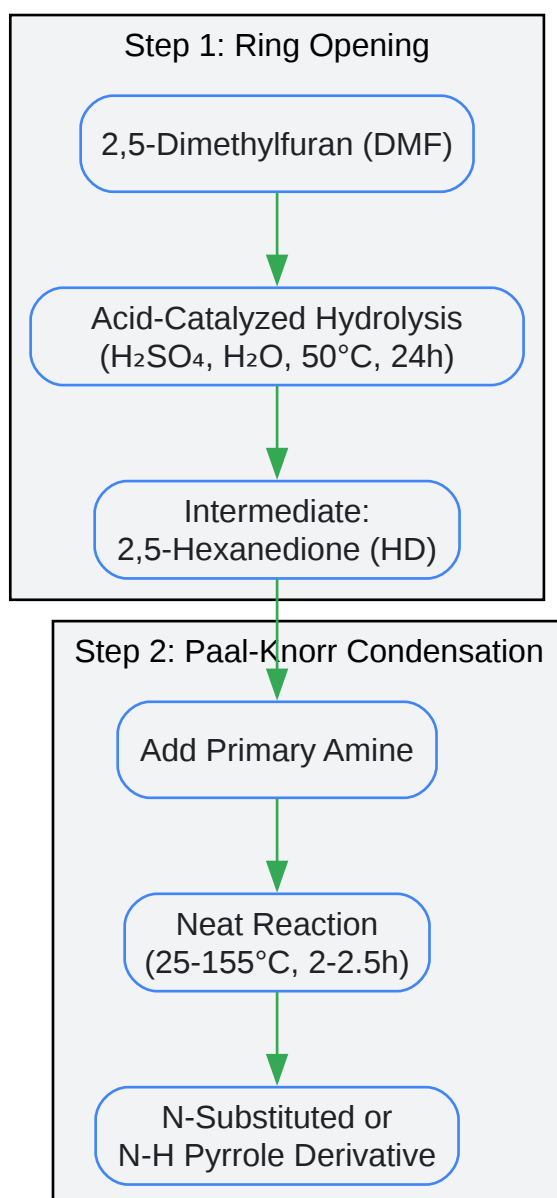
Caption: Workflow for Paal-Knorr Synthesis of **2,5-Dimethyl-1H-pyrrole**.

Experimental Protocol (Adapted from Organic Syntheses)[12]

- **Reaction Setup:** In a suitable flask fitted with an air-cooled condenser, combine 2,5-hexanedione (0.88 mole) and ammonium carbonate (1.75 moles).
- **Initial Heating:** Heat the mixture in an oil bath at 100°C until the effervescence ceases (approximately 60-90 minutes). During this time, prevent sublimed ammonium carbonate from blocking the condenser by periodically pushing it back into the reaction mixture.
- **Reflux:** Replace the air condenser with a water-cooled condenser and gently reflux the mixture at a bath temperature of 115°C for an additional 30 minutes.
- **Workup:** Cool the mixture to room temperature. The mixture will separate into two layers.
- **Separation and Extraction:** Separate the upper yellow layer, which is the crude 2,5-dimethylpyrrole. Extract the lower aqueous layer with a small volume of chloroform.
- **Purification:** Combine the crude product with the chloroform extract. Purify by distillation under reduced pressure, collecting the fraction at 51–53°C/8 mm Hg. The expected yield is 81–86%.

Two-Step Synthesis from 2,5-Dimethylfuran

A sustainable, high-yield process has been developed starting from bio-based 2,5-dimethylfuran (DMF).[13] This method proceeds in two steps within a single pot.



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Caption: Two-step, one-pot synthesis from 2,5-Dimethylfuran.

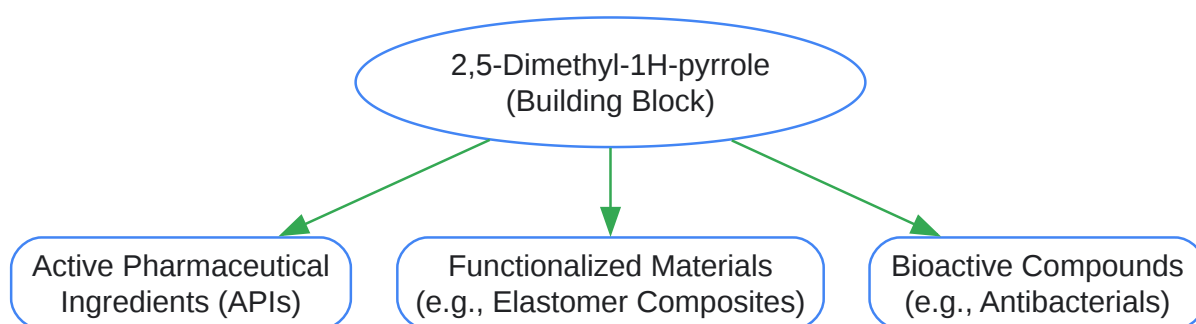
Experimental Protocol Summary^[13]

- Step 1 (Ring Opening): 2,5-dimethylfuran is subjected to an acid-catalyzed ring-opening reaction using a stoichiometric amount of water and a sub-stoichiometric amount of sulfuric acid. The reaction is heated at 50°C for 24 hours to produce 2,5-hexanedione with a quantitative yield.

- Step 2 (Paal-Knorr Reaction): Without purification of the intermediate, a primary amine (or ammonia source) is added directly to the reaction mixture. The condensation is carried out as a neat reaction at temperatures ranging from 25°C to 155°C for 2-2.5 hours, yielding the corresponding pyrrole derivative with water as the only co-product.

Reactivity and Applications

2,5-Dimethyl-1H-pyrrole is a valuable intermediate in organic synthesis due to the reactivity of its pyrrole core. The methyl groups at the 2 and 5 positions block reactions at these sites, directing electrophilic substitution to the 3 and 4 positions.



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Caption: Role as a versatile precursor in chemical synthesis.

- **Pharmaceutical Synthesis:** It serves as a key building block for various active pharmaceutical ingredients (APIs).^{[14][15]} The pyrrole scaffold is a privileged structure found in numerous natural products and FDA-approved drugs.^[15]
- **Friedel-Crafts Alkylation:** 1,2,5-trisubstituted pyrroles (derived from 2,5-dimethylpyrrole) undergo efficient Sc(OTf)₃-catalyzed Friedel-Crafts-type alkylation reactions with donor-acceptor cyclopropanes to yield 1,2,3,5-tetrasubstituted pyrroles, which are an important class of bioactive compounds.^[16]
- **Materials Science:** The compound is used to functionalize reinforcing fillers like carbon black for use in high-performance elastomeric composites, such as those for low-rolling-resistance tires.^{[13][15]}
- **Flavoring Agent:** It is also used as a flavoring agent or adjuvant in the food industry.^{[5][7]}

Safety and Handling

2,5-Dimethyl-1H-pyrrole is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

- **Hazards:** It is a flammable liquid and vapor (H226).[4] It is toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331).[4] It also causes skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335).
- **Handling Precautions:** Use only in a well-ventilated area, away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[17] Ground and bond containers during transfer to prevent static discharge.
- **Storage:** Store in a tightly closed container in a dry, well-ventilated, and dark place at room temperature.[7]
- **First Aid:** In case of exposure, move the victim to fresh air. For skin contact, remove contaminated clothing and rinse skin with water. If swallowed, call a poison center or doctor immediately.[17]

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